Hexadeca-10,13-dienoic acid
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Overview
Description
Hexadeca-10,13-dienoic acid is a long-chain fatty acid characterized by the presence of two double bonds located at the 10th and 13th positions. This compound is part of the broader class of hexadecadienoic acids, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadeca-10,13-dienoic acid typically involves the desaturation of saturated fatty acids. One common method includes the use of fatty acid desaturases, which introduce double bonds at specific positions in the fatty acid chain. The reaction conditions often require specific temperatures and the presence of cofactors to facilitate the desaturation process .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving genetically modified microorganisms. These microorganisms are engineered to express specific desaturase enzymes that convert saturated fatty acids into the desired dienoic acids. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Hexadeca-10,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: Functional groups can be introduced at the double bond positions through electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common reagents include peracids and molecular oxygen, often in the presence of catalysts.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogens or halogen-containing compounds under controlled conditions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Hexadeca-10,13-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of hexadeca-10,13-dienoic acid involves its interaction with cellular membranes and enzymes. The double bonds in the fatty acid chain allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and metabolism .
Comparison with Similar Compounds
Hexadeca-10,13-dienoic acid can be compared with other similar compounds such as:
- Hexadeca-7,10-dienoic acid
- Octadeca-7,10-dienoic acid
- Eicosa-7,13-dienoic acid
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to modulate membrane fluidity and interact with specific receptors sets it apart from other dienoic acids .
Properties
IUPAC Name |
hexadeca-10,13-dienoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7H,2,5,8-15H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRRDPDMOZQXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30772804 |
Source
|
Record name | Hexadeca-10,13-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30772804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197576-42-4 |
Source
|
Record name | Hexadeca-10,13-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30772804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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